molecular formula C18H14O2 B3260994 1,2-Diphenoxybenzene CAS No. 3379-37-1

1,2-Diphenoxybenzene

Cat. No.: B3260994
CAS No.: 3379-37-1
M. Wt: 262.3 g/mol
InChI Key: FIPTYOFKSOWKTF-UHFFFAOYSA-N
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Description

1,2-Diphenoxybenzene: is an organic compound with the molecular formula C18H14O2 . It is a derivative of benzene, where two phenoxy groups are attached to the benzene ring at the 1 and 2 positions. This compound is known for its white crystalline appearance and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diphenoxybenzene can be synthesized through the reaction of phenol with 1,2-dichlorobenzene in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in a solvent like dimethylformamide . The general reaction scheme is as follows: [ \text{C6H5OH} + \text{C6H4Cl2} \rightarrow \text{C18H14O2} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium may also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diphenoxybenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can yield hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

    Substitution: Conditions typically involve like for Friedel-Crafts reactions.

Major Products:

Scientific Research Applications

1,2-Diphenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-diphenoxybenzene involves its interaction with various molecular targets. It can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include oxidative stress and signal transduction mechanisms .

Comparison with Similar Compounds

  • 1,3-Diphenoxybenzene
  • 1,4-Diphenoxybenzene
  • Diphenyl ether

Comparison: 1,2-Diphenoxybenzene is unique due to the position of the phenoxy groups, which influences its chemical reactivity and physical properties. For example, 1,3-diphenoxybenzene has the phenoxy groups at the 1 and 3 positions, leading to different steric and electronic effects. Similarly, 1,4-diphenoxybenzene has the groups at the 1 and 4 positions, resulting in distinct properties .

Properties

IUPAC Name

1,2-diphenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPTYOFKSOWKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955368
Record name 1,1'-[1,2-Phenylenebis(oxy)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3379-37-1
Record name 1,2-Diphenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3379-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-[1,2-Phenylenebis(oxy)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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